2,2'-Diethylthiocarbanilide
CAS No.: 5395-94-8
Cat. No.: VC16266082
Molecular Formula: C17H20N2S
Molecular Weight: 284.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5395-94-8 |
|---|---|
| Molecular Formula | C17H20N2S |
| Molecular Weight | 284.4 g/mol |
| IUPAC Name | 1,3-bis(2-ethylphenyl)thiourea |
| Standard InChI | InChI=1S/C17H20N2S/c1-3-13-9-5-7-11-15(13)18-17(20)19-16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
| Standard InChI Key | WYMLGVPROUZGCI-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=CC=C1NC(=S)NC2=CC=CC=C2CC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2,2'-Diethylthiocarbanilide belongs to the thiocarbanilide family, distinguished by the substitution of oxygen with sulfur in the carbamide functional group. Its systematic IUPAC name is N,N'-(2-ethylphenyl)thiourea, though it is commonly referenced by its non-systematic synonym, 2,2'-diethylthiocarbanilide . The molecular structure comprises two ethyl-substituted phenyl rings linked via a thiocarbamide bridge (–N–C(=S)–N–).
Table 1: Key Identifiers of 2,2'-Diethylthiocarbanilide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₀N₂S | |
| Molecular Weight | 284.42 g/mol | |
| Exact Mass | 284.13472 g/mol | |
| InChIKey | WYMLGVPROUZGCI-UHFFFAOYSA-N | |
| Melting Point | 137–139°C |
Spectroscopic Characterization
The compound’s structural elucidation has been facilitated by nuclear magnetic resonance (NMR) spectroscopy. A ¹³C NMR spectrum (SpectraBase ID: 7ppkpscG6QK) recorded in a polysol solvent reveals distinct signals corresponding to the thiocarbonyl carbon (δ ~180 ppm), aromatic carbons (δ 120–140 ppm), and ethyl group carbons (δ 10–40 ppm) . The presence of sulfur in the thiocarbamide group induces deshielding effects, altering chemical shifts relative to oxygenated analogs.
Synthesis and Reactivity
Chemical Stability and Reactivity
The thiocarbamide group (–N–C(=S)–N–) confers moderate reactivity, with susceptibility to hydrolysis under acidic or alkaline conditions. The ethyl substituents on the aromatic rings enhance steric hindrance, potentially reducing reaction rates compared to unsubstituted thiocarbanilides.
Physicochemical Properties
Table 2: Selected ¹³C NMR Chemical Shifts
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Thiocarbonyl (C=S) | ~180 |
| Aromatic C (ortho to –N–) | 135–140 |
| Aromatic C (meta/para) | 120–130 |
| Ethyl CH₃ | 10–15 |
| Ethyl CH₂ | 20–25 |
Future Research Directions
-
Synthetic Optimization: Development of high-yield, scalable synthesis methods.
-
Application Testing: Evaluation in polymer chemistry and corrosion inhibition.
-
Toxicological Profiling: Acute and chronic toxicity studies to establish safety guidelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume